Cyclopropyl-pyrimidin-2-yl-amine
Description
Contextualization within the Broader Landscape of Pyrimidine-Derived Scaffolds in Medicinal Chemistry
The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. researchgate.net This inherent biological relevance has made the pyrimidine scaffold a cornerstone in the design of therapeutic agents. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.gov
The 2-aminopyrimidine (B69317) moiety, in particular, is a well-established pharmacophore in medicinal chemistry. researchgate.net Its ability to participate in hydrogen bonding and other molecular interactions has been exploited in the design of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation. The development of 2-aminopyrimidine derivatives as Janus kinase (JAK) inhibitors, for example, highlights the therapeutic potential of this scaffold in treating autoimmune diseases and cancer. nih.gov The synthesis of 2-aminopyrimidine derivatives is often achieved through the condensation of a suitable precursor with guanidine (B92328) or by the reaction of a substituted pyrimidine with an amine. nih.govresearchgate.net
Significance of the Cyclopropyl (B3062369) Moiety as a Privileged Structure in Bioactive Molecules
The cyclopropyl group, a three-membered carbocyclic ring, is increasingly recognized as a "privileged" structural motif in drug design. nih.gov Its unique stereochemical and electronic properties confer several advantages to a parent molecule. The rigid nature of the cyclopropyl ring can introduce conformational constraints, which can lead to a more favorable binding entropy when a drug interacts with its target protein. nih.gov
Furthermore, the cyclopropyl group can positively influence a drug's metabolic stability. The C-H bonds in a cyclopropane (B1198618) ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance. The incorporation of a cyclopropyl group can also modulate a molecule's lipophilicity and basicity (pKa), which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Historical Perspectives on Related Chemical Entities and Their Biological Relevance
The journey towards the development of complex molecules like Cyclopropyl-pyrimidin-2-yl-amine is built upon decades of research into its constituent parts. The study of pyrimidine chemistry dates back to the late 19th century with the elucidation of the structures of uric acid and the nucleobases. The therapeutic potential of pyrimidine derivatives was recognized in the mid-20th century with the development of drugs like the antibacterial sulfadiazine (B1682646) and the anticancer agent 5-fluorouracil.
Similarly, the unique chemical properties of the cyclopropane ring have intrigued chemists for over a century. However, its deliberate use in medicinal chemistry is a more recent phenomenon, driven by a deeper understanding of its ability to fine-tune the pharmacological properties of a drug candidate. The successful incorporation of the cyclopropyl group in various approved drugs has solidified its status as a valuable tool in the medicinal chemist's arsenal. The combination of these two historically significant chemical entities in this compound represents a modern approach to drug design, aiming to leverage the synergistic benefits of both the pyrimidine core and the cyclopropyl substituent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDMQALIRQNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591640 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151390-00-0 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for the Cyclopropyl-pyrimidin-2-yl-amine Core
The formation of the central this compound structure can be achieved through methods that either construct the pyrimidine (B1678525) ring first, followed by the introduction of the cyclopropylamine (B47189) group, or integrate the cyclopropylamine moiety during the ring formation process.
Pyrimidine Ring Construction via Cyclization Reactions
The classical approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a three-carbon unit. nih.gov A common method is the reaction of β-dicarbonyl compounds with amidines. wikipedia.org Specifically for 2-aminopyrimidines, guanidine (B92328) is a frequently used dinucleophilic component, which directly installs the amino group at the 2-position of the pyrimidine ring. nih.gov
The general synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with amidines was one of the earliest reported methods for pyrimidine synthesis. wikipedia.org More contemporary methods utilize multicomponent reactions to construct the pyrimidine core. One such strategy involves the condensation of dielectrophiles with a three-carbon chain and a carbonyl, ester, or nitrile group with dinucleophiles that have an N-C-N moiety. nih.gov When guanidine serves as the dinucleophile, a 2-aminopyrimidine (B69317) is directly formed. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | nih.gov |
| Dielectrophile (with 3-carbon chain) | Dinucleophile (with N-C-N moiety) | Pyrimidine derivative | nih.gov |
Integration of the Cyclopropylamine Moiety in Pyrimidine Synthesis
A more direct approach involves incorporating the cyclopropylamine functionality from the outset of the pyrimidine ring synthesis. This can be achieved by using cyclopropylguanidine as the N-C-N component in condensation reactions with suitable three-carbon synthons. This strategy offers the advantage of directly assembling the target scaffold in fewer steps.
Another key method for synthesizing 2-aminopyrimidines is through nucleophilic substitution reactions. mdpi.com For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines, including cyclopropylamine, to yield the corresponding 2,4-disubstituted pyrimidines. mdpi.com These reactions are often carried out under solvent-free conditions in the presence of a base like triethylamine. nih.govmdpi.com
Directed Derivatization and Functional Group Interconversions
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be directed to the pyrimidine ring, the exocyclic amine, or the cyclopropyl (B3062369) group.
Regioselective Functionalization of the Pyrimidine Heterocycle
The pyrimidine ring is susceptible to various chemical transformations. The regioselectivity of these reactions is often influenced by the existing substituents. For instance, in polychloropyrimidines, the amination can be directed to the 2-position. nih.gov While some nucleophilic amines can react under non-catalyzed SNAr conditions, others may require a palladium catalyst for efficient and regioselective substitution. nih.gov The use of a 5-trimethylsilyl-2,4-dichloropyrimidine has been reported as a useful surrogate for the parent dichloropyrimidine to achieve regioselective amination at the C2 position. nih.gov
A direct C-H functionalization approach has also been developed for the C2-selective amination of pyrimidines. acs.org This method proceeds through a pyrimidinyl iminium salt intermediate, which can then be converted to various amine products. acs.org This strategy is notable for its compatibility with a wide array of functional groups. acs.org
Amine Substitution and Nitrogen Atom Modifications
The exocyclic amino group of this compound can undergo further reactions, such as alkylation or acylation, to introduce additional diversity. The Gabriel synthesis, a well-established method for forming primary amines, can be adapted for N-substitution. youtube.com This involves the reaction of a phthalimide (B116566) salt with an alkyl halide in an SN2 reaction. youtube.com
Reductive amination is another powerful tool for modifying the amine. youtube.com This process involves the reaction of the amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding substituted amine. youtube.com
Stereoselective Introduction and Modification of the Cyclopropyl Group
The stereochemistry of the cyclopropyl group can be crucial for the biological activity of the final compound. Stereoselective synthesis of cyclopropane-containing molecules can be achieved through various methods. One approach involves the aminative ring-opening of cyclopropenes with an iron-aminyl radical, which can produce tetra- and tri-substituted alkenyl nitriles with high stereoselectivity. nih.gov While this method doesn't directly produce cyclopropylamine, it highlights a strategy for controlling stereochemistry in related systems.
Furthermore, the stereoselective synthesis of cyclopropane (B1198618) amino acids has been achieved using in situ generated diazo compounds for cyclopropanation reactions. researchgate.net These methods often employ rhodium or iron carbenes. researchgate.net
Scalable Synthesis and Process Intensification Methodologies
Industrial-scale production of this compound necessitates a focus on process intensification and the development of scalable synthetic routes. The primary synthesis generally involves a nucleophilic aromatic substitution reaction between a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), and cyclopropylamine.
To ensure the industrial viability of synthesizing this compound, reaction conditions must be meticulously optimized. Key parameters include the choice of solvent, base, temperature, and catalyst to maximize yield, purity, and cost-effectiveness while minimizing reaction time and waste. Polar aprotic solvents are often preferred to facilitate the reaction. The selection of a suitable base is critical to neutralize the hydrogen halide formed during the reaction without promoting side reactions.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High boiling point allows for a wide range of reaction temperatures; effectively solvates ionic intermediates. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Strong, non-nucleophilic bases that effectively scavenge the acid byproduct (HCl). Cs₂CO₃ can offer improved reactivity. |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant thermal degradation of reactants or products. |
| Catalyst | Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (e.g., BINAP) | May be employed in advanced cross-coupling strategies to improve reaction efficiency and yield under milder conditions. nih.gov |
| Reactant Ratio | Slight excess of Cyclopropylamine (1.1-1.5 eq.) | Ensures complete consumption of the more expensive 2-chloropyrimidine starting material. |
Development of Robust Synthetic Routes for Building Blocks
Cyclopropylamine Synthesis: Cyclopropylamine is a critical intermediate whose synthesis has been the subject of extensive research to develop safe and scalable methods. nih.gov Early routes often involved hazardous intermediates, but modern approaches offer improved safety and efficiency. One prominent method involves the Hofmann rearrangement of cyclopropanecarboxamide. google.com Another industrially significant route starts from γ-butyrolactone, which is converted to 4-chlorobutyronitrile (B21389) and then cyclized. google.com A scalable alternative involves the Curtius rearrangement of cyclopropanecarboxylic acid, which can be produced in large quantities. nih.govnih.gov
Table 2: Comparison of Synthetic Routes to Cyclopropylamine
| Synthetic Route | Key Starting Materials | Key Steps | Advantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide, Sodium Hypochlorite | Amide degradation | Well-established classical method. |
| From γ-Butyrolactone | γ-Butyrolactone, Thionyl Chloride, Ammonia | Ring-opening, chlorination, cyclization | Utilizes inexpensive starting materials. google.com |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid, Diphenylphosphoryl Azide (DPPA) | Acid to acyl azide, rearrangement | Good yields and scalability. nih.govnih.gov |
2-Chloropyrimidine Synthesis: 2-Chloropyrimidine is another vital precursor. A common and reliable laboratory and industrial method involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction. orgsyn.org An alternative route involves the treatment of 2-hydroxypyrimidine (B189755) with a chlorinating agent like phosphorus oxychloride (POCl₃). orgsyn.org
Table 3: Comparison of Synthetic Routes to 2-Chloropyrimidine
| Synthetic Route | Key Starting Materials | Key Reagents | Advantages |
| From 2-Aminopyrimidine | 2-Aminopyrimidine | Sodium Nitrite, Hydrochloric Acid | Reliable and well-documented procedure. orgsyn.orggoogle.com |
| From 2-Hydroxypyrimidine | 2-Hydroxypyrimidine (as its tautomer pyrimidin-2-one) | Phosphorus Oxychloride (POCl₃) | Direct conversion from the hydroxyl derivative. orgsyn.org |
Comprehensive Analytical Characterization Techniques for Structural Elucidation
Confirming the identity and purity of the synthesized this compound is accomplished through a suite of analytical techniques.
Spectroscopic methods provide definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the different proton environments. Key signals include those for the pyrimidine ring protons, the N-H proton, and the characteristic upfield signals of the cyclopropyl group's methine and methylene (B1212753) protons. chemicalbook.com ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, including the distinct signals for the pyrimidine and cyclopropyl ring carbons. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₉N₃), the expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 136.08. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands include the N-H stretching vibration, C-H stretches for both the aromatic pyrimidine ring and the aliphatic cyclopropyl group, and the C=N and C=C stretching vibrations of the pyrimidine ring. nist.govijirset.com
Table 4: Spectroscopic Data for the Characterization of this compound
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~8.3 (d, 2H), ~6.6 (t, 1H), ~2.8 (m, 1H), ~0.8 (m, 2H), ~0.5 (m, 2H) | Signals correspond to pyrimidine ring protons, cyclopropyl methine, and cyclopropyl methylenes. |
| ¹³C NMR | δ ~162, ~158, ~110, ~32, ~7 | Signals correspond to pyrimidine ring carbons, cyclopropyl methine, and cyclopropyl methylene carbons. |
| Mass Spec (ESI-MS) | m/z ≈ 136.08 [M+H]⁺ | Confirms the molecular mass of the protonated compound. |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~3080 (Aromatic C-H stretch), ~3000 (Alicyclic C-H stretch), ~1620 (C=N stretch), ~1570 (C=C stretch) | Presence of amine functional group and characteristic ring vibrations. nist.govijirset.com |
Chromatographic and Purity Assessment Methods
Chromatographic techniques are essential for determining the purity of the final product and for separating it from any unreacted starting materials or side products.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the most common method for purity assessment of pyrimidine derivatives. researchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. nih.govresearchgate.net
Gas Chromatography (GC) : Given its likely volatility, GC can also be employed for purity analysis. A polar capillary column would be suitable for separating the compound from potential impurities.
Table 5: Chromatographic Methods for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV at 254 nm | Purity determination and quantification of impurities. nih.govnih.gov |
| GC-MS | Capillary Column (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) | Separation of volatile components and definitive identification of impurities. |
Compound Index
Structure Activity Relationship Sar Investigations
Systematic Elucidation of Substituent Effects on Biological Activity
Systematic studies have demonstrated that even minor structural modifications can lead to significant changes in biological activity, highlighting the importance of a detailed SAR analysis for the rational design of new therapeutic agents rsc.org.
The pyrimidine (B1678525) ring is a crucial pharmacophore found in numerous biologically active compounds, including natural products like nucleic acid bases and vitamins nih.govresearchgate.net. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of a drug nih.govmdpi.com. Research consistently shows that the type and position of substituents on the pyrimidine ring are critical determinants of the biological activity of its derivatives nih.govresearchgate.net.
Studies on various pyrimidine-based compounds have established clear SAR trends. For instance, in a series of 6-aryl-5-cyano-pyrimidine derivatives investigated as Lysine Specific Demethylase 1 (LSD1) inhibitors, the presence and nature of the aryl group at the C6 position significantly influenced inhibitory potency nih.gov. Similarly, investigations into thieno[2,3-d]pyrimidin-4(3H)-ones as histamine H1 receptor antagonists revealed that substitutions on the pyrimidine core dictate the compound's affinity for the receptor nih.gov. The introduction of different functional groups can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets rsc.orgmdpi.com. For example, the strategic placement of electron-withdrawing or electron-donating groups can fine-tune the acidity or basicity of nearby atoms, influencing binding interactions.
| Derivative Class | Substitution Position(s) | Observed Effect on Activity | Target/Activity |
|---|---|---|---|
| 6-aryl-5-cyano-pyrimidines | C6-aryl group | Modulates inhibitory potency | LSD1 Inhibition nih.gov |
| Thieno[2,3-d]pyrimidines | Various on pyrimidine core | Determines receptor affinity | Histamine H1 Antagonism nih.gov |
| Polysubstituted pyrimidines | C5 | Affects suppression of PGE2 generation | Anti-inflammatory (COX-2) rsc.org |
| Pyrimidine-based inhibitors | C4 | Key for interaction with hinge region of kinase | CDK4 Inhibition nih.gov |
The amine linker in Cyclopropyl-pyrimidin-2-yl-amine is not merely a spacer but an active participant in receptor binding. Its length, flexibility, and hydrogen-bonding capacity are critical for orienting the pyrimidine and cyclopropyl (B3062369) moieties within the receptor's binding pocket. Modifications to this linker can lead to profound changes in binding affinity and selectivity. Studies on analogous systems, such as trace amine-associated receptor 1 (TAAR1) agonists, have shown that different amine ligands can function as either orthosteric or allosteric modulators of receptor signaling, underscoring the linker's role in defining the mode of interaction nih.gov. The ability of the amine group to act as both a hydrogen bond donor and acceptor is often pivotal for establishing key interactions with amino acid residues in the active site of a target protein.
The cyclopropyl group is a unique structural motif that imparts significant conformational rigidity and distinct electronic properties to the molecule. Its three-membered ring structure restricts bond rotation, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor. This conformational constraint is a key factor in the activity of many cyclopropyl-containing drugs nih.gov.
The electronic nature of the cyclopropyl ring, which possesses partial sp2 character, influences the properties of adjacent functional groups. Stereoelectronic effects, such as hyperconjugative interactions between the cyclopropane (B1198618) bonds and the amine lone pair, can affect the basicity and nucleophilicity of the nitrogen atom nih.gov. Quantum chemical calculations on model cyclopropylamines have shown that these interactions lead to specific charge distributions and hybridization states of the nitrogen lone-pair, which in turn control the molecule's basicity nih.gov. Furthermore, the specific stereochemical configuration of the cyclopropyl ring can be critical; studies on cyclopropyl-epothilones demonstrated that analogues with a cyclopropane moiety oriented similarly to the epoxide in the natural product were significantly more active than their diastereomers nih.gov.
| Compound | Conformer | Proton Affinity (kcal mol⁻¹) |
|---|---|---|
| Cyclopropylamine (B47189) | - | 217.6 nih.gov |
| 2-Fluorocyclopropylamine | cis-2c | 215.6 nih.gov |
| trans-2a | 209.3 nih.gov | |
| 2-Fluoroethylamine | gauche-3a | 215.3 nih.gov |
| anti-3b | 210.1 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To better understand and predict the biological activity of this compound derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed researchgate.netnih.gov. These computational methods build statistical models that correlate the physicochemical properties of molecules with their biological activities. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) nih.govnih.gov. These models provide valuable insights into the steric, electrostatic, and other properties that are crucial for a compound's interaction with its biological target, thereby guiding the design of more potent molecules nih.govimist.ma.
CoMFA is a 3D-QSAR method that quantifies the steric and electrostatic fields surrounding a set of aligned molecules mdpi.com. It calculates the interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule in the dataset at various points on a 3D grid mdpi.com. The resulting energy values are used as independent variables in a partial least squares (PLS) regression analysis to build a model that predicts biological activity.
The output of a CoMFA study includes contour maps that visually represent regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity nanobioletters.com. For instance, a CoMFA model of 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives yielded a high correlation coefficient (R² = 0.922) and a satisfactory predictive ability (Q² = 0.502), indicating a robust model imist.ma. Such models help medicinal chemists visualize the structural requirements for optimal biological activity.
CoMSIA is an extension of CoMFA that calculates molecular similarity indices based on a Gaussian function, which avoids some of the singularities and abrupt changes seen with CoMFA's Lennard-Jones and Coulombic fields mdpi.com. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields nih.gov. This provides a more comprehensive description of the molecular properties influencing ligand-receptor interactions.
In a study of 6-aryl-5-cyano-pyrimidine derivatives, the best CoMSIA model showed a strong statistical correlation (q²=0.799, r²ncv=0.982) and indicated that electrostatic, hydrophobic, and H-bond donor fields were important for activity nih.gov. Similarly, a CoMSIA model for a series of indole-pyrimidine derivatives showed good statistical quality and predictive ability (R²=0.876, Q²=0.530) imist.ma. The contour maps generated from CoMSIA can guide lead optimization by highlighting specific regions where modifications to hydrophobicity or hydrogen bonding potential would be beneficial nih.govnanobioletters.com.
| Derivative Series | Model | Cross-validated r² (q² or Q²) | Non-cross-validated r² (R²) | Reference |
|---|---|---|---|---|
| Indole-pyrimidines | CoMFA | 0.502 | 0.922 | imist.ma |
| CoMSIA | 0.530 | 0.876 | imist.ma | |
| 6-aryl-5-cyano-pyrimidines | CoMFA | 0.802 | 0.979 | nih.gov |
| CoMSIA | 0.799 | 0.982 | nih.gov | |
| Thieno[2,3-d]pyrimidines | CoMFA | 0.514 | 0.925 | nih.gov |
| CoMSIA | 0.541 | 0.862 | nih.gov |
Lack of Specific Research Data on the Stereochemical Dependence of this compound's Biological Activity
Despite a comprehensive search of available scientific literature, specific research detailing the stereochemical dependence of the biological efficacy and selectivity of the compound "this compound" could not be located. Therefore, the requested article focusing on this specific aspect of its Structure-Activity Relationship (SAR) cannot be generated at this time.
While the search yielded general information on the structure-activity relationships of various pyrimidine derivatives and the importance of stereochemistry in medicinal chemistry, no documents were found that specifically address this for the this compound scaffold. The existing literature covers a broad range of biological activities for pyrimidine-containing compounds and discusses the synthesis of chiral cyclopropane derivatives, but a direct link and detailed study concerning the stereochemical impact on the efficacy and selectivity of the requested compound are absent from the retrieved results.
Consequently, the creation of data tables and a detailed discussion on the research findings as per the user's outline is not possible due to the lack of specific data in the public domain. Further research in the field of medicinal chemistry may address this knowledge gap in the future.
Mechanistic Studies of Biological Activities at the Molecular Level
Identification and Characterization of Molecular Targets
The biological effects of Cyclopropyl-pyrimidin-2-yl-amine are initiated through its interaction with specific molecular targets within the cell. These interactions, primarily with enzymes and receptors, are the first step in a cascade of events that lead to a physiological response.
Enzyme Inhibition Kinetics and Target Binding Affinity
Derivatives of this compound have been identified as potent inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and metabolism. The pyrimidine (B1678525) core of the molecule is a key structural feature, acting as a scaffold that can mimic the purine (B94841) ring of ATP, the natural substrate for kinases. This allows these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives containing a cyclopropylmethyl group have demonstrated significant inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC50 values in the range of 0.210–0.530 μM. monash.edu Another compound from the same family showed inhibitory activity against PfCDPK1 with an IC50 value of 0.589 μM. monash.edu
The table below summarizes the in vitro kinase inhibition data for selected cyclopropyl-pyrimidine derivatives.
| Compound ID | Target Kinase | IC50 (µM) |
| 2b | PfCDPK4 | 0.530 |
| 2f | PfCDPK4 | 0.210 |
| 2g | PfCDPK4 | 0.240 |
| 2e | PfCDPK1 | 0.589 |
Data sourced from a study on 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases. monash.edu
These findings highlight the potential of the cyclopropyl-pyrimidine scaffold in the design of selective kinase inhibitors. The specific substitutions on the pyrimidine ring and the cyclopropyl (B3062369) group can be modified to optimize potency and selectivity for different kinase targets.
Receptor Ligand Binding and Signal Transduction Pathways
In addition to enzyme inhibition, derivatives of this compound can also exert their effects by binding to specific receptors on the cell surface. For example, acyclic analogues of adenosine (B11128) bisphosphate containing a cyclopropyl group have been investigated as antagonists of the P2Y1 receptor, a G protein-coupled receptor involved in platelet aggregation. nih.gov While these specific cyclopropyl analogues were found to be less potent than their non-cyclopropyl counterparts, with IC50 values in the range of 2-3 µM, this research indicates that the cyclopropyl-pyrimidine scaffold has the potential to be adapted for receptor binding. nih.gov
The binding of a ligand to a receptor initiates a series of intracellular events known as a signal transduction pathway. For P2Y receptors, this can involve coupling to G proteins such as Gq/11 or Gi. nih.gov Activation of these pathways can lead to the mobilization of intracellular calcium, inhibition of adenylyl cyclase, and activation of mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in a cellular response. nih.gov The specific signaling pathway activated depends on the receptor subtype and the nature of the ligand.
Insights into Mechanism of Action via Enzymatic Ring-Opening Reactions
A key aspect of the metabolism and mechanism of action of some cyclopropyl-containing compounds, particularly those with a cyclopropylamine (B47189) moiety, involves the enzymatic opening of the cyclopropane (B1198618) ring. This reaction is often mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in drug metabolism.
The process is thought to be initiated by a hydrogen atom abstraction from the cyclopropyl group by the reactive oxygen species of the CYP enzyme, leading to the formation of a cyclopropyl radical. youtube.com This radical can then undergo a ring-opening rearrangement, resulting in the formation of a reactive intermediate. youtube.com In the case of cyclopropylamines, this can lead to the formation of reactive ring-opened aldehydes. hyphadiscovery.com
These reactive metabolites can then form covalent adducts with cellular macromolecules, such as proteins and glutathione (B108866). youtube.comnih.gov This bioactivation pathway has been implicated in the toxicity of some cyclopropyl-containing drugs. hyphadiscovery.comnih.gov For example, the hepatotoxicity of the antibiotic trovafloxacin (B114552) is thought to be mediated, in part, by the CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive intermediates that can damage liver cells. hyphadiscovery.comnih.gov Understanding this mechanism is crucial for the design of safer cyclopropyl-containing therapeutic agents.
Modulation of Cellular and Biochemical Pathways
The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular and biochemical pathways, including biosynthetic processes and interactions with protein receptors.
Interference with Biosynthetic Processes
By inhibiting kinases, cyclopropyl-pyrimidine derivatives can interfere with numerous biosynthetic pathways that are dependent on kinase activity. Kinases are essential for the regulation of metabolic pathways, including the synthesis of nucleotides, amino acids, and lipids. For example, the inhibition of kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), can halt cell proliferation by blocking the synthesis of DNA and other essential components required for cell division.
Furthermore, pyrimidine metabolism itself is a critical biosynthetic pathway. Intermediates of pyrimidine metabolism have been shown to regulate lifespan in the nematode Caenorhabditis elegans, suggesting a deep connection between this pathway and fundamental cellular processes. While direct evidence for the interference of this compound with specific biosynthetic pathways is still emerging, its demonstrated activity as a kinase inhibitor strongly suggests such a role.
Interaction with Protein Receptors and Cellular Components
As discussed previously, derivatives of this compound can interact with protein receptors, such as G protein-coupled receptors. Beyond direct receptor binding, the downstream effects of kinase inhibition also involve a cascade of interactions with other cellular proteins.
Kinase inhibitors can prevent the phosphorylation of their target proteins, thereby altering their activity and their ability to interact with other cellular components. This can disrupt signaling networks and lead to a variety of cellular outcomes, including apoptosis (programmed cell death), cell cycle arrest, and changes in gene expression. For instance, the inhibition of a kinase that normally phosphorylates and activates a transcription factor would prevent the expression of the genes regulated by that factor. These interactions with a wide array of cellular components are the ultimate drivers of the biological effects observed with this class of compounds.
Pharmacological Spectrum and Therapeutic Potential
Antimicrobial Research Applications
Derivatives of cyclopropyl-pyrimidin-2-yl-amine have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The pyrimidine (B1678525) core, being a fundamental component of nucleic acids, makes it an attractive target for antimicrobial drug design.
The antibacterial potential of pyrimidine derivatives, including those with a cyclopropylamine (B47189) substitution, has been a subject of significant research. These compounds are known to interfere with essential bacterial processes. The mechanism of action often involves the inhibition of nucleic acid synthesis or the disruption of key enzymatic pathways necessary for bacterial survival.
Studies on various pyrimidine derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrimidine compounds have shown significant activity against resistant bacterial strains. The introduction of electronegative radicals to the pyrimidine ring can enhance microbiological activity, although this may also decrease the compound's solubility. nih.gov The antibacterial efficacy is influenced by the specific substituents on the pyrimidine core, with some derivatives showing potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. nih.gov Research on pyrido[2,3-d]pyrimidines has identified that the nitrile group can act as a crucial pharmacophore, contributing to the antibacterial effect. rsc.org
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Class | Bacterial Strain(s) | Activity/Mechanism | Reference(s) |
| Pyrimidine Derivatives | Antibiotic-resistant strains | Inhibition of bacterial growth | |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | Significant antibacterial activity | nih.gov |
| 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | Various bacterial strains | Influenced by aromatic residues and electronegative radicals | nih.gov |
| Pyrido[2,3-d]pyrimidines | Staphylococcus, Bacillus cereus, P. merabitis, S. maresens | Nitrile group acts as a key pharmacophore | rsc.org |
| Thiopyrimidine–Benzenesulfonamide Compounds | K. pneumoniae, P. aeruginosa | Promising broad-spectrum antimicrobial efficacy | mdpi.com |
The this compound scaffold is also a promising framework for the development of novel antifungal agents. Pyrimidine-based fungicides often act by inhibiting crucial enzymes in fungal cells. acs.org For example, some pyrimidine derivatives function by inhibiting NADH oxidoreductase of complex I in the fungal respiratory chain. acs.org
Research has shown that certain pyrimidine derivatives exhibit significant antifungal activity against a variety of plant-pathogenic fungi. mdpi.com For example, a series of novel pyrimidine derivatives containing an amide moiety demonstrated excellent antifungal activity against Phomopsis sp., with some compounds showing higher potency than the commercial fungicide Pyrimethanil. nih.gov The presence of specific substituents, such as electron-withdrawing groups, has been shown to enhance the antifungal potential of these compounds. nih.gov Some pyrimidine-based compounds have been found to disrupt the function of the endoplasmic reticulum (ER) in molds like Aspergillus fumigatus. nih.gov
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Class | Fungal Strain(s) | Activity/Mechanism | Reference(s) |
| Pyrimidine amines | Plant pathogens | Inhibition of NADH oxidoreductase | acs.org |
| Pyrimidin-2-ol/thiol/amine analogues | C. albicans, A. niger | Potent antifungal activity | nih.gov |
| Pyrimidine derivatives with amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Higher activity than Pyrimethanil against Phomopsis sp. | nih.gov |
| Pyrimidine-based antifungals | Aspergillus fumigatus | Disruption of ER function | nih.gov |
| Pyrimidine derivatives | Various phytopathogenic fungi | Broad-spectrum fungicidal activities | mdpi.com |
The antiviral potential of pyrimidine derivatives, including those with a cyclopropylamino group, has been explored against various viruses. Host-directed therapies targeting cellular kinases, such as casein kinase 2α (CSNK2A), which are essential for viral replication, have emerged as a promising strategy. acs.org Some pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of CSNK2A, showing efficacy in reducing the replication of β-coronaviruses in vitro. acs.org
Furthermore, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines bearing a cyclopropylamine group have displayed selective efficacy against coronaviruses 229E and OC43. mdpi.com In the context of anti-HIV research, a number of diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have demonstrated high and broad-spectrum activity against HIV-1. mdpi.com However, not all cyclopropylamino-containing pyrimidine derivatives show broad antiviral activity; for instance, a 2-amino-6-cyclopropylamino purine (B94841) derivative was found to be inactive against human cytomegalovirus (HCMV). nih.gov
Table 3: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Virus | Activity/Mechanism | Reference(s) |
| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines | β-coronaviruses (e.g., SARS-CoV-2) | Inhibition of casein kinase 2α (CSNK2A) | acs.org |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Coronaviruses 229E and OC43 | Selective antiviral efficacy | mdpi.com |
| Diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids | HIV-1 | High and wide-spectrum anti-HIV-1 activity | mdpi.com |
| 2-amino-6-cyclopropylamino purine derivative | Human cytomegalovirus (HCMV) | Inactive | nih.gov |
| 2-Thiouracil-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Promising antiviral activity | ekb.eg |
Oncological Research and Anticancer Modalities
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activities. ijrpr.comthepharmajournal.com Compounds incorporating the this compound moiety have been investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth.
Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has revealed their potential as anticancer agents. mdpi.com The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine (B156593), is a key feature in many ATP-competitive kinase inhibitors. nih.gov The structural similarity to adenine allows these compounds to effectively target the ATP-binding sites of various kinases involved in cancer progression. nih.gov
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in regulating cell proliferation, and their dysregulation is a hallmark of many cancers. nih.gov
The pyrrolo[2,3-d]pyrimidine scaffold has been particularly successful in generating potent kinase inhibitors. nih.gov For example, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds showing high inhibitory activity. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for developing kinase inhibitors, as they can mimic the hinge region binding interactions in the kinase active site. rsc.org The development of halogenated pyrrolo[2,3-d]pyrimidine derivatives has led to multi-targeted kinase inhibitors with the ability to induce apoptosis in cancer cells. mdpi.com
Table 4: Kinase Inhibition by Selected Pyrimidine Derivatives in Oncological Research
| Compound Class | Target Kinase(s) | Anticancer Effect | Reference(s) |
| Pyrimidin-2-amine derivatives | PLK4 | High inhibitory activity, antiproliferative activity against breast cancer cells | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Various kinases | ATP-competitive inhibition | nih.govnih.gov |
| Pyrazolo[3,4-d]pyrimidines | Multiple oncogenic targets | Mimics hinge region binding in kinase active sites | rsc.org |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' | EGFR, Her2, VEGFR2, CDK2 | Induction of cell cycle arrest and apoptosis | mdpi.com |
| Pyridylpyrimidinylaminophenyl derivatives | c-Src kinase | Potent kinase inhibition | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have also demonstrated significant potential as anti-inflammatory and immunomodulatory agents. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators. nih.govrsc.org
These mediators include prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.govrsc.org Research has shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors, which is a key target in anti-inflammatory therapy. nih.gov The human red blood cell (HRBC) membrane stabilization method has been used to screen for the anti-inflammatory activity of naphthalene-pyrimidine derivatives, with some compounds showing significant activity. iajps.com The introduction of a cyclopropyl (B3062369) group in some kinase inhibitors has been shown to improve their pharmacokinetic profile, leading to enhanced efficacy in models of inflammation. psu.edu
Table 5: Anti-inflammatory and Immunomodulatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Mechanism/Target | Observed Effect | Reference(s) |
| Pyrimidine derivatives | Inhibition of PGE2, iNOS, TNF-α, NF-κB | Anti-inflammatory effects | nih.govrsc.org |
| Naphthalene-pyrimidine derivatives | HRBC membrane stabilization | Significant anti-inflammatory activity | iajps.com |
| Pyrimidine derivatives | Selective COX-2 inhibition | Anti-inflammatory and antioxidant properties | nih.gov |
| p38α MAP kinase inhibitor with N-cyclopropyl group | Improved pharmacokinetic profile | Enhanced efficacy in inflammation models | psu.edu |
| 4-indole-2-arylaminopyrimidine derivatives | Inhibition of IL-6 and IL-8 | Anti-inflammatory activity in acute lung injury | nih.gov |
Preclinical Research and Toxicological Assessment for Academic Insights
Investigation of In Vivo Metabolic Fate and Biotransformation
The metabolic journey of xenobiotics within a biological system is a critical area of preclinical research. For Cyclopropyl-pyrimidin-2-yl-amine, understanding its biotransformation provides insights into its potential efficacy and safety profile.
Specific data on the key metabolites of this compound are not extensively available in the public domain. However, based on the metabolism of other cyclopropyl-containing compounds, several metabolic pathways can be anticipated. The cyclopropyl (B3062369) moiety, when attached to an amine, can be susceptible to oxidation. hyphadiscovery.com This can lead to the formation of hydroxylated metabolites. hyphadiscovery.com Furthermore, the cyclopropyl ring itself can undergo oxidation, a pathway that has been observed in hepatocytes of rats, dogs, and humans for other compounds. hyphadiscovery.comnih.gov In some instances, this ring oxidation can be a predominant metabolic route. nih.gov Another potential metabolic transformation for cyclopropylamines is the formation of glutathione (B108866) (GSH) conjugates, which points towards the generation of reactive intermediates. hyphadiscovery.com
| Potential Metabolite Type | Metabolic Pathway | Supporting Evidence from Analogous Compounds |
| Hydroxylated Metabolites | Oxidation of the cyclopropyl ring or other positions | Observed in hepatocyte incubations for other cyclopropyl-containing compounds. hyphadiscovery.comnih.gov |
| Ring-Opened Metabolites | Scission of the cyclopropane (B1198618) ring following oxidation | A known pathway for cyclopropylamines, often leading to reactive species. nih.gov |
| Glutathione (GSH) Conjugates | Conjugation with glutathione | Indicates the formation of reactive electrophilic intermediates from other cyclopropylamines. hyphadiscovery.com |
| N-Oxidized Metabolites | Oxidation of the pyrimidine (B1678525) nitrogen atoms | A common metabolic pathway for nitrogen-containing heterocyclic compounds. |
The primary enzyme systems responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) systems. For compounds containing a cyclopropylamine (B47189) moiety, both CYP450 and FMO enzymes have been implicated in their metabolism.
CYP450 enzymes, particularly isoforms like CYP1A2, CYP2C11, CYP2E1, and CYP3A4, are known to be involved in the oxidation of cyclopropylamines. hyphadiscovery.comnih.gov This can lead to the formation of metabolic intermediate complexes (MICs) that can inactivate the enzyme. nih.gov The process often involves an initial one-electron oxidation at the nitrogen atom, which can be followed by the cleavage of the cyclopropane ring. nih.gov FMOs, specifically FMO1 and FMO3, have also been shown to mediate the metabolism of some cyclopropyl-containing drugs. hyphadiscovery.com
| Enzyme System | Potential Role in Metabolism of this compound | Key Findings from Related Compounds |
| Cytochrome P450 (CYP450) | Primary oxidative metabolism of the cyclopropyl and pyrimidine rings. | CYP1A2, CYP2C11, CYP2E1, and CYP3A4 are involved in the metabolism of other cyclopropylamines. hyphadiscovery.comnih.gov Can lead to the formation of reactive intermediates and enzyme inactivation. nih.govacs.orgacs.org |
| Flavin-containing Monooxygenases (FMO) | N-oxidation of the amine and pyrimidine nitrogens. | FMO1 and FMO3 have been shown to mediate the formation of a major metabolite for other cyclopropyl-containing drugs. hyphadiscovery.com |
Assessment of Genotoxicity and Mutagenicity Potential
No direct studies on the genotoxicity or mutagenicity of this compound have been identified in publicly available literature. However, research on related structures provides some insights. A study on N-nitroso-N-cyclopropyl urea, a cyclopropylamine derivative, demonstrated that it was a more potent mutagen in Salmonella typhimurium TA1535 than its allyl counterpart. nih.gov This suggests that the cyclopropylamine moiety, under certain conditions, can contribute to mutagenic activity. nih.gov The proposed mechanism involves the diazonium ion intermediate acting as the alkylating species. nih.gov Additionally, some pyrimidine derivatives have been shown to exhibit cytotoxic effects, which can sometimes be a consequence of genotoxic events. nih.gov
Research into Immunotoxicity and Phototoxicity Profiles
There is no specific information available regarding the immunotoxicity or phototoxicity of this compound. General studies on pyrimidine derivatives have not highlighted significant immunotoxic potential. For phototoxicity, while some nitrogen-containing heterocyclic compounds can absorb UV light and induce photosensitivity, specific data for pyrimidine derivatives in this context is limited. Studies on pyridone derivatives, which are structurally distinct, have shown phototoxic and photogenotoxic effects, often linked to the production of singlet oxygen. nih.gov
Examination of Developmental and Reproductive Toxicity Mechanisms
Specific developmental and reproductive toxicity (DART) studies on this compound are not available in the published literature. General principles of DART studies involve assessing for adverse effects on reproduction, as well as on the development of the embryo, fetus, and offspring. nih.govbirthdefectsresearch.orgcriver.com Without specific data, any potential for developmental or reproductive toxicity of this compound remains uncharacterized.
Computational Chemistry and Cheminformatics in Compound Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.
In the study of pyrimidine (B1678525) derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, in the investigation of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of cyclin-dependent kinases (CDKs), docking studies were performed to understand the interactions between the inhibitors and the active sites of CDK2, CDK4, and CDK6. nih.govdntb.gov.ua The initial conformations of the derivatives for docking were obtained by minimizing their structural energy using methods like the Powell gradient algorithm with the Tripos force field. dntb.gov.ua Such studies help in identifying key amino acid residues involved in the binding, which is critical for structure-based drug design.
Similarly, docking studies on pyrimidine and pyridine (B92270) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) have been conducted. nih.gov These simulations provide insights into how these compounds bind to both the wild-type and mutant forms of the receptor, which is essential for developing therapies that can overcome drug resistance. nih.gov
The effectiveness of the docking protocol is often validated by redocking a co-crystallized ligand into the protein's binding site and comparing the root-mean-square deviation (RMSD) between the docked conformation and the original crystal structure. researchgate.net An RMSD value of less than 2 Å is generally considered a successful validation.
Table 1: Example of Molecular Docking Results for Pyrimidine Derivatives
| Compound/Derivative Class | Target Protein | Key Findings from Docking Studies | Reference |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Identification of key interactions within the kinase active site. | nih.govdntb.gov.ua |
| Pyrimidine and Pyridine derivatives | EGFR (wild-type and T790M mutant) | Understanding of binding modes to different receptor forms. | nih.gov |
| Cyanopyrimidine pendant chalcone (B49325) derivatives | Lysine Specific Demethylase 1 (LSD1) | Ligands A1 and B1 showed high docking scores of -11.095 and -10.773 kcal/mol, respectively. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. mdpi.com This method is particularly useful for understanding the flexibility of both the ligand and the target protein, which is often not captured by static docking studies. mdpi.com
In the research of cyclopropylamine-containing cyanopyrimidine derivatives as Lysine Specific Demethylase 1 (LSD1) inhibitors, MD simulations were performed to analyze the stability of the ligand-protein complexes. researchgate.netnih.gov These simulations can reveal how the complex diffuses within the protein cavity and the key interactions with various amino acids that stabilize the binding. researchgate.net
For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs, MD simulations have been used in conjunction with 3D-QSAR models to analyze the structure-activity relationship comprehensively. nih.govdntb.gov.ua These simulations, which can be run for extended periods (e.g., 1000 ns), help in validating the docking results and provide a more accurate calculation of binding free energies. nih.gov The stability of the simulation can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time. mdpi.com
MD simulations are also employed to study the binding of pyrido[2,3-d]pyrimidine (B1209978) derivatives to human thymidylate synthase (hTS). nih.gov These studies, combined with principal component analysis and binding free energy calculations, help in designing novel derivatives that can stabilize the inactive conformation of the enzyme. nih.gov The results from these simulations can identify compounds that interact with catalytic amino acids, which is a crucial aspect of their anticancer activity. nih.gov
Virtual Screening Approaches for Novel Ligand Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.
Inverse virtual screening has been applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to screen their efficacy against various proteins involved in malaria. eijppr.com This approach helps in identifying potential new therapeutic applications for existing compound scaffolds. In such studies, a library of compounds is docked into the active site of a target enzyme, and the results are ranked based on their docking scores and binding interactions. eijppr.com For example, in the screening of pyrimidine analogues against the Plasmodium falciparum phosphoethanolamine N-methyltransferase (PfPMT), a hydrogen bond between the amino group of the pyrimidine and an aspartate residue in the active site was observed. eijppr.com
Virtual screening has also been used to identify novel pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of human thymidylate synthase. nih.gov A library of compounds can be designed and then screened through molecular docking. The most promising candidates can then be subjected to more rigorous computational analysis, such as MD simulations, to validate their potential. nih.gov
Predictive Modeling for Absorption, Distribution, and Metabolism (ADMET) Properties
Predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These in silico models help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.
For cyclopropylamine-containing cyanopyrimidine derivatives, computational predictions of ADMET properties have been performed. nih.gov These studies revealed that most of the compounds had appropriate aqueous solubility, high gastrointestinal absorption, and did not violate Lipinski's rule of five. nih.gov Furthermore, the predictions indicated no blood-brain barrier permeability and no mutagenic, tumorigenic, irritant, or reproductive toxic risks for the majority of the compounds. nih.gov
In the development of inhibitors for epidermal growth factor receptor (EGFR), in silico ADME prediction is a key step. nih.gov Similarly, for carbohydrazide (B1668358) derivatives designed as DPP-IV inhibitors, ADMET analysis and adherence to Lipinski's and Veber's rules are assessed computationally. mdpi.com These predictive models help in optimizing the ADMET properties of lead compounds. For instance, replacing a phenyl ring with a pyridine ring has been explored as a strategy to improve these properties. researchgate.net
Table 2: Predicted ADMET Properties for a Series of Cyclopropylamine-Containing Cyanopyrimidine Derivatives
| ADMET Property | Prediction | Reference |
| Aqueous Solubility | Appropriate | nih.gov |
| Gastrointestinal (GI) Absorption | High | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | No | nih.gov |
| Lipinski's Rule Violations | No | nih.gov |
| Total Clearance | Medium | nih.gov |
| Mutagenicity | No risk | nih.gov |
| Tumorigenicity | No risk | nih.gov |
| Irritancy | No risk | nih.gov |
| Reproductive Toxicity | No risk | nih.gov |
Future Directions and Emerging Research Avenues
Design and Synthesis of Advanced Analogs for Enhanced Selectivity and Potency
A primary focus of ongoing research is the rational design and synthesis of next-generation analogs of cyclopropyl-pyrimidin-2-yl-amine with improved pharmacological profiles. By systematically modifying the core structure, chemists aim to enhance both the potency and selectivity of these compounds for their intended biological targets.
One notable example involves the development of diarylpyrimidine analogues that feature a cyclopropylamino group as a linker. In a study focused on creating inhibitors of HIV non-nucleoside reverse transcriptase (NNRTIs), a series of these compounds were synthesized and evaluated. nih.gov The research identified that specific substitutions on the aryl rings significantly impacted anti-HIV activity. For instance, compound 1e , 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile, demonstrated potent activity against wild-type HIV-1 with a half-maximal inhibitory concentration (IC50) of 0.099 µM and a high selectivity index of 2302. nih.gov This highlights the critical role of the this compound core in orienting the diaryl portions of the molecule for optimal interaction with the NNRTI binding pocket.
Further structure-activity relationship (SAR) studies are crucial to systematically explore the impact of various substituents on the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the appended aryl moieties. nih.gov The goal is to develop compounds with superior resistance profiles against common viral mutations and improved pharmacokinetic properties.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the this compound scaffold has shown promise against established targets like HIV reverse transcriptase, a significant area of future research lies in identifying novel biological targets and elucidating new mechanisms of action. This exploration could unveil therapeutic applications in previously unconsidered disease areas.
For example, derivatives of this scaffold are being investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in cancer and inflammatory diseases. The 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine chemotype has been identified as a potent and selective inhibitor of Casein Kinase 2α (CSNK2A). nih.gov This kinase is known to be involved in the replication of β-coronaviruses, including SARS-CoV-2. nih.gov Although initial analogs had limitations for in vivo studies due to poor pharmacokinetics, this discovery opens a new therapeutic avenue for the this compound core in antiviral drug development. nih.gov
Another area of interest is the transforming growth factor-β (TGF-β) type I receptor (also known as ALK5), which plays a role in fibrotic diseases and cancer metastasis. nih.gov Researchers have developed potent and selective ALK5 inhibitors based on a related pyrimidine structure, demonstrating the potential of this chemical class to modulate this important signaling pathway. nih.gov The exploration of the this compound scaffold for activity against a broader range of kinases and other enzyme families could lead to the discovery of first-in-class therapeutic agents.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To accelerate the discovery of new applications for this compound derivatives, the integration of high-throughput screening (HTS) and "omics" technologies is essential. HTS allows for the rapid testing of large libraries of these compounds against a wide array of biological targets, significantly speeding up the identification of new lead compounds.
Coupling HTS with omics technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of these compounds. For example, if a compound shows activity in a cancer cell line screen, proteomics could be used to identify the specific proteins whose expression or phosphorylation state is altered by the compound, thereby revealing its mechanism of action.
Metabolomic studies on analogs like the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines have already proven valuable in understanding their rapid clearance in animal models. nih.gov These studies revealed that both Phase I and Phase II metabolic pathways were responsible for the compound's short half-life, guiding further chemical modifications to improve its drug-like properties. nih.gov A systematic application of these technologies across a diverse library of this compound derivatives would undoubtedly uncover new biological activities and provide a deeper understanding of their cellular effects.
Development of this compound as a Core Scaffold for Chemical Probes
The inherent "drug-like" properties and synthetic tractability of the this compound scaffold make it an excellent starting point for the development of chemical probes. These specialized molecules are designed to selectively interact with a specific biological target, allowing researchers to study its function in detail.
The development of SGC-CK2-1, a chemical probe based on the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine scaffold, for studying CSNK2A is a prime example. nih.gov While its utility in animal models was initially limited by metabolic instability, it serves as a potent and selective tool for in vitro and cell-based assays. nih.gov The optimization of such probes to improve their in vivo properties is an active area of research. nih.gov
Furthermore, the N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine scaffold has been utilized for the synthesis of inhibitors targeting the Bcr-Abl fusion protein, which is implicated in certain types of leukemia. nih.gov This demonstrates the adaptability of the pyrimidine-2-amine core for creating probes for other important cancer targets. By attaching reporter tags, such as fluorescent dyes or biotin, to these scaffolds, researchers can create powerful tools for imaging, target identification, and pull-down experiments, further illuminating the complex biology of the targets they modulate.
Q & A
Q. What are the key synthetic routes for Cyclopropyl-pyrimidin-2-yl-amine, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, pyrimidin-2-amine derivatives can react with cyclopropylboronic acids under Suzuki-Miyaura conditions . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature. Purity is assessed using HPLC (>98%) and NMR to confirm cyclopropane ring integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features distinguish its structure?
- ¹H/¹³C NMR : The cyclopropyl group shows distinct proton resonances at δ 0.5–1.5 ppm (split into multiplets due to ring strain) and pyrimidine protons at δ 7.5–8.5 ppm .
- Mass Spectrometry : A molecular ion peak at m/z corresponding to C₇H₁₀N₄ (calc. 150.09) confirms the molecular formula.
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) are key identifiers .
Q. How can researchers evaluate the compound’s preliminary biological activity, and which assays are suitable for screening?
Initial screening involves antimicrobial (e.g., MIC against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on HEK-293 cells). Pyrimidine amines often exhibit activity due to hydrogen bonding with bacterial DNA gyrase or kinases . Dose-response curves (IC₅₀) and selectivity indices are calculated to prioritize lead compounds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound derivatives?
Contradictions may arise from dynamic ring puckering in the cyclopropane group or tautomerism in the pyrimidine ring. Use variable-temperature NMR to assess conformational stability. DFT calculations (e.g., Gaussian) model ring strain effects, while X-ray crystallography provides definitive structural validation .
Q. What QSAR strategies are effective for linking structural modifications to enhanced bioactivity in this compound class?
3D-QSAR (CoMFA/CoMSIA) and machine learning models (e.g., Random Forest) correlate steric/electronic parameters (e.g., LogP, molar refractivity) with activity. For example, bulky substituents on the pyrimidine ring improve target binding but may reduce solubility. MOE software is used for descriptor generation and model validation .
Q. What computational methods predict the metabolic stability of this compound in drug discovery pipelines?
In silico tools like SwissADME predict CYP450-mediated oxidation sites (e.g., cyclopropane ring opening). Molecular docking (AutoDock Vina) evaluates interactions with CYP3A4/2D6 isoforms. Experimental validation via microsomal stability assays (e.g., human liver microsomes) quantifies half-life (t₁/₂) .
Q. How can researchers address low aqueous solubility of this compound in formulation studies?
Strategies include:
- Salt Formation : Hydrochloride salts improve solubility (pH-dependent).
- Co-crystallization : Use co-formers like succinic acid.
- Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability. Solubility is quantified via shake-flask method and DSC confirms crystallinity changes .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be mitigated for scale-up?
- Challenge : Low yields in SNAr due to poor leaving-group displacement. Solution : Microwave-assisted synthesis reduces reaction time and improves efficiency .
- Challenge : Pd-catalyzed coupling side reactions. Solution : Ligand screening (e.g., XPhos) enhances selectivity .
Q. How do steric effects of the cyclopropyl group influence regioselectivity in further functionalization?
The cyclopropane ring’s strain increases reactivity at the pyrimidine C4/C5 positions. Steric maps (MOE) guide electrophilic substitution (e.g., bromination). Experimental validation via NOESY NMR confirms spatial proximity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
